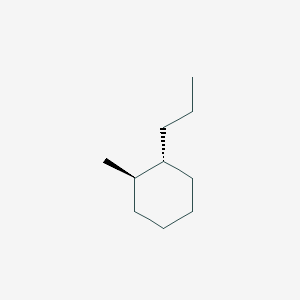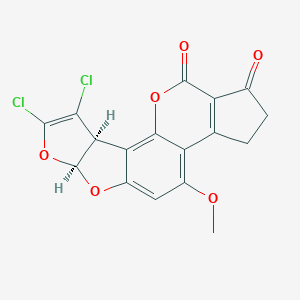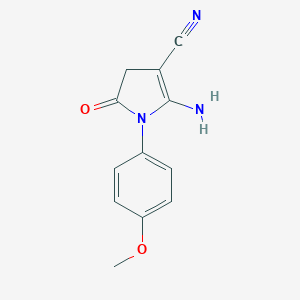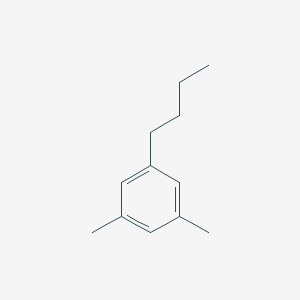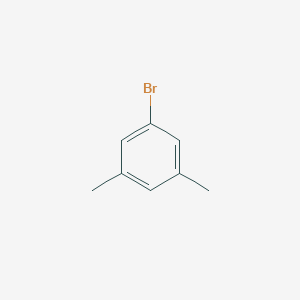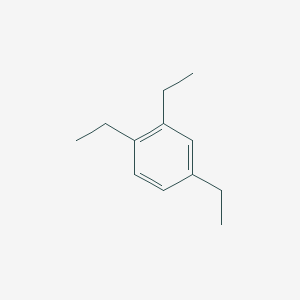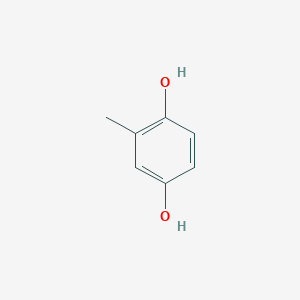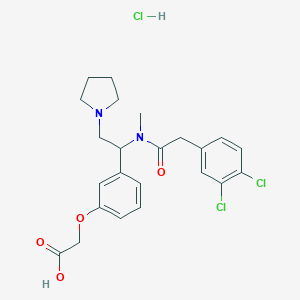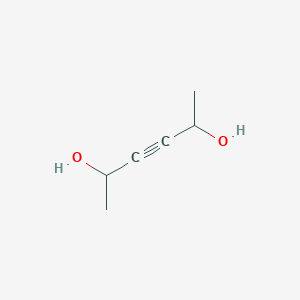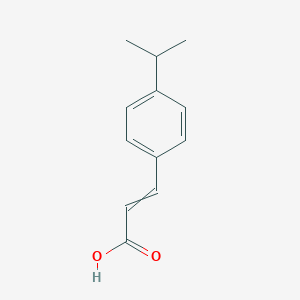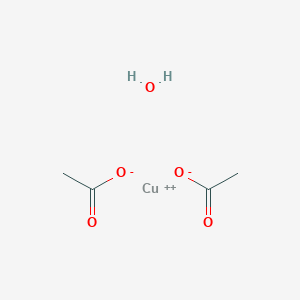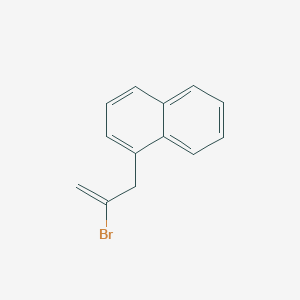
2-Bromo-3-(1-naphthyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-Bromo-3-(1-naphthyl)-1-propene" is a compound that has garnered interest in the field of organic chemistry due to its potential as a precursor in various chemical syntheses. Its unique structure allows it to participate in a range of reactions, leading to the creation of complex molecules.
Synthesis Analysis
The synthesis of similar brominated compounds has been achieved through different methods, including halogenation, oxidation, and thermal decomposition processes. For example, the synthesis of 3-bromo-2-(bromomethyl)propene from pentaerythritol through these methods has been reported, with a total yield of up to 40% (Ping Yu, 2009). Another related process involves the ketalization reaction using 2-bromo-1-(6'-methoxy-2'naphtyl)-propan-1-one and ethylene glycol, achieving a product yield of 85% (Chen Tian-yun, 2008).
Molecular Structure Analysis
The molecular structure of analogues to "2-Bromo-3-(1-naphthyl)-1-propene" has been characterized through methods such as FT-IR, 1HNMR, and single crystal X-ray diffraction studies. These studies help in understanding the intramolecular hydrogen bonding and π–π stacking interactions that influence the compound's stability and reactivity (S. Salunke-Gawali et al., 2014).
Chemical Reactions and Properties
Brominated propenes like "2-Bromo-3-(1-naphthyl)-1-propene" are versatile in synthetic chemistry, reacting with electrophiles and nucleophiles to yield a variety of functionalized compounds. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to give unsaturated sulfones, showcasing its utility as a multi-coupling reagent (P. Auvray et al., 1985).
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Research on catalysts, particularly Pt-based catalysts for the dehydrogenation reaction, is crucial for the production of important chemicals such as propylene from propane. Platinum shows advantages such as a higher reaction rate and stability, making it a valuable component in catalytic reactions (Martino, Meloni, Festa, & Palma, 2021). This insight into platinum's role in catalysis could be relevant when considering the synthesis and applications of 2-Bromo-3-(1-naphthyl)-1-propene, as similar catalytic processes might be employed.
Polymer Science
Polymeric materials, especially those involving complex monomers like 2-Bromo-3-(1-naphthyl)-1-propene, have a wide array of applications due to their tailored properties. Research into polymers such as poly(butylene 2,6-naphthalate) demonstrates the importance of understanding the crystallization process to develop specific crystal structures and morphologies, which are crucial for achieving desired material properties (Ding, Soccio, Lotti, Cavallo, & Androsch, 2019). This research could inform the development of new materials using 2-Bromo-3-(1-naphthyl)-1-propene as a monomer or additive, leveraging its unique chemical structure for advanced applications.
Environmental and Safety Applications
The synthesis and application of certain brominated compounds have raised environmental and safety concerns. Research into novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the importance of understanding and managing the environmental impact of brominated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020). This context is relevant for 2-Bromo-3-(1-naphthyl)-1-propene, as its applications and disposal need to be considered in light of environmental and health safety.
Gas Separation Technologies
The development of materials for gas separation and purification, including the use of metal–organic frameworks (MOFs), is a field of considerable interest. MOFs offer unique pore structures and surfaces for differential recognition of small gas molecules, making them promising for gas separation applications (Lin, Xiang, Xing, Zhou, & Chen, 2017). Research in this area could provide insights into how 2-Bromo-3-(1-naphthyl)-1-propene might be used or modified to enhance its utility in gas separation processes.
Advanced Materials for Imaging
Amyloid imaging in Alzheimer's disease has been advanced by the development of specific radioligands for measuring amyloid in vivo in the brain. This research area, which explores compounds like [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl]propene, is critical for early disease detection and the evaluation of antiamyloid therapies (Nordberg, 2007). Insights from this field could inform the development of novel imaging agents or diagnostic tools using 2-Bromo-3-(1-naphthyl)-1-propene.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVVFAYFCAIJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560208 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(1-naphthyl)-1-propene | |
CAS RN |
116545-04-1 |
Source


|
| Record name | 1-(2-Bromoprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)


